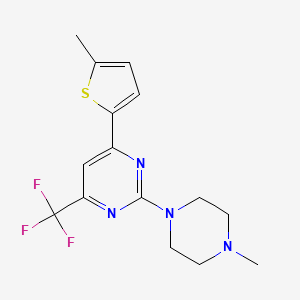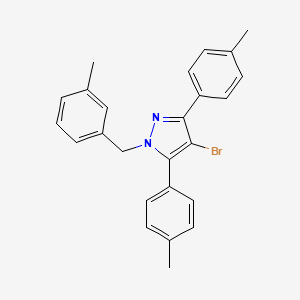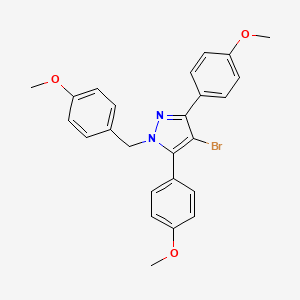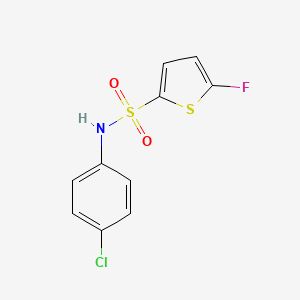![molecular formula C12H17N5O B14924386 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B14924386.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . This compound is characterized by its unique structure, which includes two pyrazole rings connected by a carboxamide linkage.
Preparation Methods
The synthesis of N5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves several steps. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate reagents to form the carboxamide linkage. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding pyrazole oxides, while reduction may yield pyrazole amines.
Scientific Research Applications
This compound has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, its derivatives have shown potent antileishmanial and antimalarial activities, making it a potential candidate for drug development . In medicine, it is being explored for its potential therapeutic effects against various diseases, including infectious diseases and cancer .
Mechanism of Action
The mechanism of action of N5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme Lm-PTR1, which is essential for the survival of Leishmania parasites . The compound binds to the active site of the enzyme, leading to its inhibition and subsequent death of the parasite .
Comparison with Similar Compounds
N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives, such as hydrazine-coupled pyrazoles and imidazole-containing compounds . While these compounds share some structural similarities, N5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~5~,1-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific carboxamide linkage and its potent antileishmanial and antimalarial activities . Other similar compounds include N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine, which is used in high energy density materials .
Properties
Molecular Formula |
C12H17N5O |
|---|---|
Molecular Weight |
247.30 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N,2-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H17N5O/c1-9-10(7-14-16(9)3)8-15(2)12(18)11-5-6-13-17(11)4/h5-7H,8H2,1-4H3 |
InChI Key |
GBCBWOXDGJVVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=CC=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N,N'-bis[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazole-3,5-dicarboxamide](/img/structure/B14924319.png)
![5-[(4-bromophenoxy)methyl]-N-(1-methyl-1H-benzimidazol-2-yl)furan-2-carboxamide](/img/structure/B14924322.png)


![4-bromo-3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14924347.png)
![Methyl 1-(butan-2-yl)-6-chloro-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14924348.png)
![3-[(acetyloxy)methyl]-7-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14924353.png)


![N-(2,3-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924363.png)
![6-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924365.png)
![5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B14924370.png)
![2-[4-chloro-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14924381.png)
![3-Bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14924383.png)
